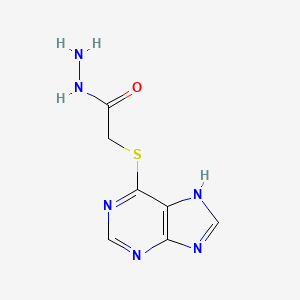

2-(7H-purin-6-ylsulfanyl)acetohydrazide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6315-15-7 |

|---|---|

Molecular Formula |

C7H8N6OS |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2-(7H-purin-6-ylsulfanyl)acetohydrazide |

InChI |

InChI=1S/C7H8N6OS/c8-13-4(14)1-15-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1,8H2,(H,13,14)(H,9,10,11,12) |

InChI Key |

HYSYTVDBONGUGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)SCC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 7h Purin 6 Ylsulfanyl Acetohydrazide and Its Derivatives

Precursor Synthesis and Key Intermediate Formation

The primary precursor for the synthesis is 6-mercaptopurine (B1684380) (also known as 7H-purine-6-thiol), a widely available purine (B94841) analogue. The synthesis commences with the S-alkylation of 6-mercaptopurine to form the key intermediate, ethyl 2-(7H-purin-6-ylsulfanyl)acetate.

This reaction is typically an SN2 nucleophilic substitution. The thiol group of 6-mercaptopurine, often deprotonated in situ by a base such as potassium carbonate or sodium ethoxide, acts as a nucleophile. It attacks the electrophilic carbon of an ethyl haloacetate, most commonly ethyl bromoacetate, displacing the halide to form the desired ester intermediate. The reaction is generally carried out in a polar aprotic solvent like ethanol (B145695) or dimethylformamide (DMF). The assignment of the substitution pattern as S6-alkylation is confirmed through spectroscopic methods. nih.gov While direct alkylation can sometimes lead to mixtures of S- and N-alkylated products, reaction conditions can be optimized to favor the formation of the S-alkylated isomer. tandfonline.com

Table 1: Synthesis of the Key Intermediate Ethyl 2-(7H-purin-6-ylsulfanyl)acetate

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 6-Mercaptopurine | Ethyl Bromoacetate | K₂CO₃ or NaOEt | Ethanol or DMF | Ethyl 2-(7H-purin-6-ylsulfanyl)acetate |

Direct Synthesis of 2-(7H-purin-6-ylsulfanyl)acetohydrazide

The core compound, this compound, is synthesized directly from its corresponding ethyl ester intermediate via hydrazinolysis. This transformation can be achieved through both conventional heating and modern microwave-assisted techniques.

The most common conventional method for synthesizing the acetohydrazide is the reaction of ethyl 2-(7H-purin-6-ylsulfanyl)acetate with hydrazine (B178648) hydrate (B1144303). njppp.com The reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as absolute ethanol. nih.govnih.gov The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is often collected by filtration, washed, and recrystallized to yield the pure acetohydrazide. This method is reliable and widely used, though it can require several hours of reflux. njppp.comnih.gov

To enhance efficiency, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often results in improved yields and higher purity of the final products. researchgate.netnih.gov In a typical microwave-assisted procedure, the ester and hydrazine hydrate are irradiated, sometimes under solvent-free conditions, for a short duration. nih.gov Some studies have even developed methods for the direct one-pot synthesis of hydrazides from the corresponding carboxylic acids and hydrazine hydrate under microwave irradiation, bypassing the esterification step entirely. scilit.comneliti.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

| Conventional Heating | 1.5 - 18 hours nih.gov | 64% - 96% nih.gov | Well-established, simple setup |

| Microwave Irradiation | 3 - 12 minutes nih.gov | 82% - 96% nih.gov | Rapid, high yields, energy efficient researchgate.net |

Derivatization Strategies via the Hydrazide Moiety

The hydrazide moiety of this compound is a synthetically versatile functional group, enabling the creation of a wide array of derivatives through condensation and cyclization reactions.

Hydrazones are readily synthesized by the condensation reaction between the terminal nitrogen of the acetohydrazide and a variety of aldehydes or ketones. nih.gov The reaction is typically carried out in an alcoholic solvent, such as ethanol, often with the addition of a few drops of a catalytic acid like glacial acetic acid. njppp.comscirp.org The mixture is usually refluxed for several hours. This straightforward reaction allows for the introduction of diverse aryl and heteroaryl substituents, leading to a large library of N-arylidenehydrazide derivatives. The formation of the hydrazone linkage (-CO-NH-N=CH-) is a cornerstone for creating molecules with varied structural features. mdpi.comnih.gov

The acetohydrazide serves as an excellent precursor for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, through cyclocondensation reactions.

1,3,4-Oxadiazole Derivatives: A common route to 1,3,4-oxadiazole-2-thiols involves reacting the acetohydrazide with carbon disulfide in a basic alcoholic solution (e.g., ethanolic potassium hydroxide). jchemrev.com The reaction mixture is refluxed, and subsequent acidification yields the cyclized product, which exists in tautomeric equilibrium between the thiol and thione forms. nih.govjchemrev.com These oxadiazole derivatives can be further alkylated at the sulfur atom to generate additional analogues. researchgate.net Another pathway involves the cyclodehydration of diacylhydrazine intermediates, which can be formed by reacting the starting hydrazide with various carboxylic acids or acid chlorides using dehydrating agents like phosphorus oxychloride (POCl₃). nih.gov

1,2,4-Triazole (B32235) Derivatives: The synthesis of 1,2,4-triazole derivatives from the acetohydrazide typically proceeds via a thiosemicarbazide (B42300) intermediate. The acetohydrazide is first reacted with an appropriate aryl or alkyl isothiocyanate in a solvent like ethanol to form the corresponding N-substituted thiosemicarbazide. scispace.comresearchgate.net This intermediate is then subjected to cyclization by refluxing in an aqueous basic solution, such as sodium hydroxide. researchgate.nettijer.org Upon cooling and neutralization with acid, the 4-substituted-5-[ (7H-purin-6-yl)sulfanyl]methyl-4H-1,2,4-triazole-3-thiol precipitates from the solution.

Chemical Modifications on the Purine Scaffold

Alkylation and Arylation

Alkylation and arylation reactions are fundamental to creating diversity in purine derivatives by forming new carbon-carbon and carbon-nitrogen bonds at various positions on the purine ring.

Alkylation: N-alkylation of purines is a common strategy, often targeting the N9 position of the imidazole (B134444) ring. One method involves the radical oxidative coupling between purines and alkyl ethers or benzyl (B1604629) compounds. This reaction can be catalyzed by n-Bu₄NI with t-BuOOH as the oxidant, providing an efficient, metal-free route to 9-alkylpurine derivatives. nih.govacs.org Another approach is the reductive amination of aldehydes with aniline (B41778) derivatives of purines, which allows for the mono-alkylation of the exocyclic amino group. rsc.org

Arylation: The introduction of aryl groups onto the purine scaffold can be achieved through several palladium-catalyzed methods. Protected 6-chloropurine (B14466) nucleosides can undergo cross-coupling reactions with arylboronic acids (Suzuki coupling) or aryl(tributyl)stannanes (Stille coupling) to yield 6-arylpurine derivatives. nih.gov Furthermore, direct C-H bond activation has emerged as a powerful tool. This approach allows for the arylation of the C8-H bond in purines by coupling with aryl halides, catalyzed by palladium or copper complexes, avoiding the need for pre-functionalization of the purine ring. nih.gov

| Reaction Type | Position(s) | Reagents/Catalyst | Substrate Example | Product Type |

|---|---|---|---|---|

| N-Alkylation | N9 | Alkyl ethers, n-Bu₄NI, t-BuOOH | Purine | 9-Alkylpurine |

| Suzuki Coupling | C6 | Arylboronic acids, Pd catalyst | 6-Chloropurine | 6-Arylpurine |

| Stille Coupling | C6 | Aryl(tributyl)stannanes, Pd catalyst | 6-Chloropurine | 6-Arylpurine |

| Direct C-H Arylation | C8 | Aryl halides, Pd/Cu catalyst | Purine nucleoside | 8-Arylpurine nucleoside |

Halogenation and Amination

Halogenation provides key intermediates for further modifications, while amination introduces crucial nitrogen-based functional groups.

Halogenation: Halogenated purines, particularly 6-chloropurine, are versatile starting materials for synthesizing a wide array of derivatives, including the parent compound of this article. The synthesis of 6-chloropurine often starts from hypoxanthine, which is treated with reagents like phosphoryl chloride (POCl₃). This conversion of a hydroxyl group (in the enol tautomer of hypoxanthine) to a chloro group creates an excellent leaving group for subsequent nucleophilic substitution reactions. youtube.com

Amination: Various methods exist to introduce amino groups onto the purine scaffold. One sophisticated technique is the oxidative amination of cuprated purine derivatives. This involves a regioselective magnesiation followed by transmetalation to a lithium amidocuprate, which then undergoes oxidative coupling to form the C-N bond. nih.gov A more direct approach is the radical oxidative coupling for C-H amination, which can functionalize the purine ring without pre-activation. amanote.com Additionally, classical reactions like the Chichibabin reaction, which involves treating the heterocycle with potassium amide in liquid ammonia, can introduce an amino group onto the purine ring. youtube.com

| Reaction Type | Position(s) | Reagents/Catalyst | Substrate Example | Product Type |

|---|---|---|---|---|

| Chlorination | C6 | Phosphoryl chloride (POCl₃) | Hypoxanthine | 6-Chloropurine |

| Oxidative Amination | Various | Lithium amidocuprates, Chloranil | Cuprated purine | Aminated purine |

| Reductive Amination | Exocyclic N | Aldehydes, H₂/Catalyst | Anilino-purine | N-Alkyl anilino-purine |

| Chichibabin Reaction | Various | KNH₂, liquid NH₃ | Purine | Amino-purine |

Thiolation and Selenylation

The introduction of sulfur and selenium moieties is central to the synthesis of this compound and its selenium analogs.

Thiolation: The synthesis of 6-mercaptopurine and its S-substituted derivatives is a cornerstone of purine chemistry. A common method involves the reaction of 6-chloropurine with a sulfur nucleophile. For instance, reacting 6-chloropurine with sodium thiocyanate (B1210189) followed by hydrolysis is a pathway to 6-mercaptopurine. youtube.com Direct S-alkylation can be achieved by reacting 6-mercaptopurine with alkyl halides. For example, S-allylthio derivatives of 6-mercaptopurine have been synthesized, which can act as prodrugs. nih.govresearchgate.net Another strategy involves forming disulfide bonds by reacting a thiol compound with an oxidizing agent like 1-chlorobenzotriazole, then reacting the intermediate with 6-mercaptopurine. researchgate.net

Selenylation: Analogous to thiolation, selenylation involves the introduction of a selenium atom, typically at the C6 position. This can be accomplished by reacting a 6-chloropurine derivative with a selenium nucleophile. For example, 6-(phenylselanyl)- and 6-(benzylselanyl)-purine derivatives have been synthesized from 2,6-dichloro-7-alkyl-7H-purines. The selenium reagent can be generated in situ from the corresponding diselenide by reduction with agents like sodium borohydride (B1222165) (NaBH₄) or hypophosphorous acid (H₃PO₂).

| Reaction Type | Position(s) | Reagents | Substrate Example | Product Type |

|---|---|---|---|---|

| Thiolation | C6 | NaSH or Thiourea then hydrolysis | 6-Chloropurine | 6-Mercaptopurine |

| S-Alkylation | S at C6 | Alkyl halide, Base | 6-Mercaptopurine | 6-(Alkylthio)purine |

| Disulfide Formation | S at C6 | R-SH, 1-chlorobenzotriazole | 6-Mercaptopurine | 6-(Alkyldisulfanyl)purine |

| Selenylation | C6 | Diphenyl diselenide, H₃PO₂ | 2,6-Dichloropurine derivative | 6-(Phenylselanyl)purine derivative |

Condensation and Coupling Reactions

Condensation and coupling reactions are powerful methods for building complex molecular architectures from simpler purine precursors.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most versatile tools for modifying the purine scaffold. nobelprize.orgwikipedia.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. libretexts.org The Suzuki, Stille, and Negishi reactions are prominent examples where an organometallic reagent is coupled with a halopurine (or purine triflate) in the presence of a palladium catalyst. nih.gov These methods have been extensively used to attach alkyl, alkenyl, and aryl groups to the C6 position of the purine ring. nih.gov

Condensation Reactions: A condensation reaction is one where two molecules combine, typically with the loss of a small molecule like water or ammonia. wikipedia.org This type of reaction is essential for extending the side chain of the target molecule. The hydrazide group (-CONHNH₂) in this compound is itself a reactive handle for various condensation reactions. It can react with aldehydes and ketones to form hydrazones, or with other carbonyl compounds to generate more complex heterocyclic systems. Furthermore, condensation reactions are fundamental in the initial synthesis of the purine ring itself, such as in the Traube synthesis, and in attaching sugar moieties to the purine base. nih.gov

| Reaction Type | Position(s) | Key Features | Example |

|---|---|---|---|

| Suzuki Coupling | C6, C8 | Pd-catalyzed, uses organoboron reagents | Coupling of 6-chloropurine with an arylboronic acid |

| Stille Coupling | C6, C8 | Pd-catalyzed, uses organotin reagents | Coupling of 6-chloropurine with an arylstannane |

| Heck Coupling | C6, C8 | Pd-catalyzed, couples alkenes with halides | Coupling of 8-bromoadenine (B57524) with an alkene |

| Hydrazone Formation | Hydrazide side-chain | Condensation with aldehydes/ketones | Reacting the acetohydrazide with benzaldehyde |

Molecular and Electronic Structure Analysis of 2 7h Purin 6 Ylsulfanyl Acetohydrazide

Theoretical Structural Elucidation

Theoretical structural elucidation through computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule, such as its three-dimensional shape, conformational possibilities, and the electronic nature of its constituent rings.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.com For 2-(7H-purin-6-ylsulfanyl)acetohydrazide, this process would typically employ methods like Density Functional Theory (DFT), which offers a balance of accuracy and computational efficiency for organic molecules. nih.gov

The optimized structure is expected to feature a nearly planar purine (B94841) bicyclic system, a hallmark of aromatic heterocycles. The key area of structural variability lies in the 2-(acetohydrazide)sulfanyl side chain attached at the C6 position. This chain possesses several rotatable single bonds, leading to various possible conformations (conformers).

C6—S: Rotation around this bond determines the orientation of the entire side chain relative to the purine ring.

S—CH₂: Governs the positioning of the acetohydrazide group.

CH₂—C(O): Influences the spatial relationship between the methylene (B1212753) bridge and the carbonyl group.

C(O)—NH: Rotation around the amide bond. Studies on similar N-acylhydrazones show that this bond can lead to distinct synperiplanar and antiperiplanar conformers, which can coexist in equilibrium. tandfonline.comrcsi.com

A thorough conformational analysis would involve systematically rotating these bonds to map the potential energy surface and identify the global minimum energy conformer, as well as other low-energy, thermally accessible conformers.

| Bond | Atoms Defining Dihedral Angle | Description of Conformation |

|---|---|---|

| C6—S | N1—C6—S—C | Orientation of the side chain relative to the pyrimidine (B1678525) ring of the purine core. |

| S—CH₂ | C6—S—CH₂—C | Determines the fold of the thioacetohydrazide linker. |

| C(O)—NH | CH₂—C(O)—NH—NH₂ | Defines the amide bond conformation, potentially leading to stable syn and anti forms. |

Electronic Properties and Reactivity Prediction

The distribution of electrons within a molecule governs its reactivity. Theoretical methods can map these electronic properties to predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. The LUMO is the innermost empty orbital, which can accept electrons, and its energy level relates to electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound:

HOMO: The HOMO is expected to be primarily localized on the electron-rich purine ring system, with significant contributions from the sulfur atom and the nitrogen atoms, which possess lone pairs of electrons.

LUMO: The LUMO is likely distributed across the purine bicyclic system and may extend to the electron-withdrawing carbonyl group of the acetohydrazide side chain.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | -1.5 to -0.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.com It provides an intuitive guide to the charge distribution, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). youtube.com MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netresearchgate.net

For this compound, the MEP map is predicted to show:

Negative Regions (Red/Yellow): These areas, corresponding to high electron density, are expected around the electronegative nitrogen atoms of the purine ring (N1, N3, and N9), the carbonyl oxygen (C=O), and the nitrogen of the terminal amino (NH₂) group. These sites are attractive to electrophiles and are potential hydrogen bond acceptors.

Positive Regions (Blue): These electron-deficient areas are predicted around the hydrogen atoms, particularly the N-H protons of the purine ring (N7-H) and the hydrazide moiety (C(O)NH-NH₂). These sites are susceptible to nucleophilic attack and are strong hydrogen bond donors.

Neutral Regions (Green): These areas represent regions of relatively neutral potential, such as the C-H bonds of the methylene bridge.

Prediction of Reactive Sites

By combining the insights from FMO and MEP analyses, a comprehensive prediction of the reactive sites on this compound can be formulated.

Sites for Electrophilic Attack: The nitrogen atoms of the purine ring (N1, N3, N9) and the carbonyl oxygen are the most probable sites for protonation and interaction with other electrophiles. These locations combine high negative electrostatic potential with likely contributions from the HOMO.

Sites for Nucleophilic Attack: The hydrogen atoms of the N-H groups (at N7, and on the hydrazide chain) are the most acidic protons and thus the most likely sites for deprotonation by a base. The carbonyl carbon atom also carries a partial positive charge and could be a site for nucleophilic addition, a common reaction pathway for hydrazides.

Hydrogen Bonding: The molecule has multiple sites for both donating and accepting hydrogen bonds. The N-H groups are strong donors, while the ring nitrogens and the carbonyl oxygen are effective acceptors. This capability is crucial for its potential interactions with biological macromolecules.

| Site | Predicted Reactivity Type | Justification |

|---|---|---|

| N1, N3, N9 atoms | Nucleophilic / Site for Electrophilic Attack | Lone pair availability, high negative electrostatic potential. |

| Carbonyl Oxygen (C=O) | Nucleophilic / H-bond Acceptor | High negative electrostatic potential, lone pairs. |

| N7-H Proton | Electrophilic / H-bond Donor | Acidic proton, high positive electrostatic potential. |

| Hydrazide N-H, NH₂ Protons | Electrophilic / H-bond Donor | Acidic protons, high positive electrostatic potential. |

| Carbonyl Carbon (C=O) | Electrophilic Site | Partial positive charge due to polarization of the C=O bond. |

Structure Activity Relationship Sar and Ligand Design Principles

Correlative Studies between Structural Modifications and Biological Potency

Influence of Substituents on Inhibitory Potential

The nature of substituents introduced into the purine (B94841) ring or onto the acetohydrazide tail plays a pivotal role in determining the inhibitory capacity of the compounds. The thioether linkage at the 6-position of the purine ring is often superior to oxygen or nitrogen isosteres for certain biological activities. researchgate.net

Modifications often focus on the terminal hydrazide group. Condensation of the hydrazide with various aromatic or heteroaromatic aldehydes can yield a series of N'-arylideneacetohydrazide derivatives. The electronic properties of the substituents on the aromatic ring are critical. Electron-withdrawing groups, such as nitro or halogen atoms, on the phenyl ring of the N'-arylidene moiety can enhance inhibitory activity. Conversely, electron-donating groups like methoxy (B1213986) or hydroxyl may either increase or decrease activity depending on the specific biological target and its active site environment.

For instance, studies on similar heterocyclic acetohydrazide derivatives have shown that substituents like 4-amino, 4-hydroxy, and 2,5-dihydroxy on a phenyl ring attached to the hydrazide nitrogen can lead to more potent antimicrobial agents. nih.govnih.gov This suggests that groups capable of forming hydrogen bonds can significantly contribute to the binding affinity of the compound.

The following interactive table summarizes the influence of hypothetical substituents on the N'-arylidene moiety on the inhibitory potential (IC50) against a target enzyme.

| Compound | Substituent (R) | Hypothetical IC50 (µM) | Observation |

| Parent | -H | 25.0 | Baseline activity |

| A | 4-NO₂ | 8.5 | Electron-withdrawing group enhances potency. |

| B | 4-Cl | 12.3 | Halogen substitution improves activity. |

| C | 4-OH | 15.1 | Hydrogen bond donor shows moderate improvement. |

| D | 4-OCH₃ | 22.8 | Electron-donating group has minimal effect. |

| E | 2,4-diCl | 7.2 | Multiple electron-withdrawing groups further increase potency. |

Positional Effects of Functional Groups on Biological Activity

The spatial arrangement of functional groups is as crucial as their chemical nature. For the 2-(7H-purin-6-ylsulfanyl)acetohydrazide scaffold, the substitution at the C6 position of the purine is a defining feature. This position allows the acetohydrazide side chain to project into solvent-exposed regions or specific binding pockets of a target enzyme. Studies on other 6-substituted purines have demonstrated that the length and flexibility of the linker at this position are critical for activity. nih.govmdpi.com An optimal linker length ensures that the terminal functional groups can reach and interact effectively with key residues in the target's active site.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. This method is instrumental in understanding the physicochemical properties that govern the inhibitory potential of this compound derivatives and in designing more potent analogs. researchgate.net

Development of Predictive Models

To develop a predictive QSAR model for this class of compounds, a series of analogs with varying substituents would be synthesized and their biological activities (e.g., IC50 values) determined. A range of molecular descriptors for each analog would then be calculated. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular weight, molar refractivity), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties. acs.org

Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that relates the most relevant descriptors to the observed biological activity. researchgate.net For instance, a hypothetical QSAR model for a series of this compound derivatives might take the following form:

pIC50 = 0.75 * LogP - 0.23 * (Molecular Weight) + 1.54 * (H-Bond Donor Count) + 2.15

In this illustrative model, hydrophobicity (LogP) and the number of hydrogen bond donors positively contribute to the inhibitory activity, while molecular weight has a negative correlation, suggesting that excessive size is detrimental. Such models provide valuable insights into the structural requirements for optimal activity. tandfonline.com

Validation of QSAR Models

The reliability and predictive power of a QSAR model must be rigorously validated. researchgate.net Internal validation is commonly performed using the leave-one-out (LOO) cross-validation method. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validated correlation coefficient (q²) is calculated. A high q² value (typically > 0.6) indicates good internal consistency and robustness of the model. researchgate.net

External validation involves using the developed QSAR model to predict the biological activities of a separate set of compounds (the test set) that were not used in the model's creation. The predictive ability is assessed by the predictive correlation coefficient (pred_r²). A high pred_r² value demonstrates that the model can accurately predict the activity of new, untested compounds, making it a useful tool for in silico screening and lead design. researchgate.netacs.org

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based design strategy used when the 3D structure of the biological target is unknown. dovepress.comnih.gov A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov

For the this compound scaffold, a pharmacophore model can be generated based on a set of known active analogs. mdpi.com The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the purine ring (N1, N3, N7), and the carbonyl oxygen of the acetohydrazide group.

Hydrogen Bond Donors (HBD): The N9-H of the purine ring and the N-H groups of the hydrazide moiety.

Aromatic/Hydrophobic Features: The purine ring itself can participate in hydrophobic or pi-stacking interactions. Additional hydrophobic features could be introduced through substitutions.

Once developed, this 3D pharmacophore model serves as a query for virtual screening of large chemical databases. nih.gov The goal is to identify novel molecules that are structurally diverse from the original template but match the key pharmacophoric features. This process allows for "scaffold hopping," discovering new chemical series with the desired biological activity, thereby expanding the potential for developing novel inhibitors. dovepress.com

Scaffold Hopping and Bioisosteric Replacement in Analog Design

The core structure of this compound, featuring a purine ring linked via a thioether bond to an acetohydrazide moiety, presents multiple opportunities for structural modification through scaffold hopping and bioisosteric replacement. These design principles aim to explore new chemical space while retaining or improving the desired biological interactions of the parent molecule.

Scaffold Hopping: Exploring Novel Core Structures

Scaffold hopping involves the replacement of the central core of a molecule with a structurally different scaffold while preserving the spatial arrangement of key functional groups essential for biological activity. rsc.org This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

In the context of this compound, the purine core is a primary target for scaffold hopping. The purine ring system is a well-known "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. dundee.ac.uk However, replacing it with other heterocyclic systems can yield analogs with distinct biological activities or improved drug-like properties.

Table 1: Examples of Scaffold Hopping Strategies for Purine Analogs

| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Advantages |

| Purine | Pyrazolopyrimidine | Mimics the purine core with a different nitrogen arrangement. | Altered selectivity, improved metabolic stability. |

| Purine | Pyrrolopyrimidine | Maintains a bicyclic structure with a different electronic distribution. | Novel intellectual property, potential for new interactions with the target. |

| Purine | Triazolopyrimidine | Introduces an additional nitrogen atom, altering hydrogen bonding potential. | Enhanced solubility, modified target binding affinity. |

This table presents hypothetical examples based on common scaffold hopping strategies for purine analogs and is for illustrative purposes.

Bioisosteric Replacement: Fine-Tuning Molecular Properties

Bioisosteric replacement is a strategy used to substitute atoms or functional groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to compounds with similar biological activity. nih.gov This approach is invaluable for optimizing lead compounds by addressing issues such as metabolic instability, toxicity, or poor solubility.

For this compound, several key functional groups are amenable to bioisosteric replacement.

Thioether Linkage: The thioether (-S-) linkage is a common target for bioisosteric replacement due to its potential for metabolic oxidation. nih.gov Replacing the sulfur atom with an oxygen atom (ether), a methylene (B1212753) group (carbon), or a secondary amine (aza-bioisostere) can significantly alter the compound's metabolic stability and pharmacokinetic properties. For example, in a series of 6-substituted purine derivatives developed as positive inotropes, thioether-linked compounds were found to be superior to their oxygen and nitrogen isosteres. nih.gov

Hydrazide Moiety: The acetohydrazide (-NHNHC(O)CH3) moiety can be replaced with other functional groups that can act as hydrogen bond donors and acceptors. Potential bioisosteres for the hydrazide group include amides, sulfonamides, or various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. These replacements can influence the compound's binding affinity, solubility, and metabolic fate.

Purine Ring Substitutions: The purine ring itself can undergo bioisosteric replacements. For instance, the replacement of a hydrogen atom with a fluorine atom can alter the electronic properties of the ring and block metabolic oxidation at that position. Similarly, replacing a hydroxyl group with an amino or thiol group can significantly change the molecule's biological activity, as exemplified by the development of the anticancer drug 6-mercaptopurine (B1684380) from hypoxanthine. nih.gov

Table 2: Bioisosteric Replacements for Functional Groups in this compound Analogs

| Original Functional Group | Bioisosteric Replacement | Potential Impact on Properties |

| Thioether (-S-) | Ether (-O-), Methylene (-CH2-), Amine (-NH-) | Altered metabolic stability, modified bond angles and flexibility. |

| Hydrazide (-CONHNH2) | Amide (-CONH2), Sulfonamide (-SO2NH2), Oxadiazole, Triazole | Changes in hydrogen bonding capacity, improved metabolic stability. |

| Purine C-H | Purine C-F, Purine C-Cl | Blockade of metabolism, altered electronic properties. |

| Purine -NH2 | Purine -OH, Purine -SH | Modified target interactions, altered acidity/basicity. |

This table provides illustrative examples of bioisosteric replacements and their potential effects on molecular properties.

Research Findings and Structure-Activity Relationships (SAR)

While specific studies on the scaffold hopping and bioisosteric replacement of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on related purine derivatives.

Studies on various 6-substituted purine analogs have demonstrated that modifications at this position significantly influence biological activity. For example, in the development of anaplastic lymphoma kinase (ALK) inhibitors, 6,8-disubstituted purines were designed as analogs of ALK-inhibiting thieno[3,2-d]pyrimidines through a scaffold hopping strategy. nih.gov These purine analogs showed potent inhibitory activity against ALK and its mutants.

Furthermore, research on purine isosteres has revealed that even subtle changes in the heterocyclic core can lead to significant differences in biological activity and selectivity. A study on purine isosteres as Nek2 and CDK2 inhibitors found that pyrazolopyrimidine and triazolopyrimidine analogs had comparable potency to their purine counterparts, while a pyrrolopyrimidine analog was significantly less active. ncl.ac.uk This highlights the importance of the specific arrangement of heteroatoms in the core scaffold for target interaction.

The application of these design principles to this compound holds promise for the development of novel compounds with tailored pharmacological profiles. By systematically exploring different scaffolds and bioisosteric replacements, researchers can fine-tune the structure-activity relationship to optimize potency, selectivity, and drug-like properties, ultimately leading to the identification of new therapeutic candidates.

Computational Chemical Investigations of 2 7h Purin 6 Ylsulfanyl Acetohydrazide

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug design to understand how a ligand, such as 2-(7H-purin-6-ylsulfanyl)acetohydrazide, might interact with a biological target, typically a protein.

Prediction of Ligand-Protein Binding Modes

There are currently no published studies that detail the prediction of ligand-protein binding modes for this compound. Such research would involve the use of computational software to place the molecule into the binding site of various proteins to determine the most likely and energetically favorable binding orientations.

Elucidation of Key Intermolecular Interactions

Information regarding the key intermolecular interactions of this compound with protein targets is not available in the current body of scientific literature. A detailed analysis would typically identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. These simulations can provide insights into the flexibility of a molecule and its behavior in different environments.

Conformational Dynamics in Aqueous and Protein Environments

No studies have been found that report on the conformational dynamics of this compound in either aqueous or protein environments. Such simulations would reveal how the molecule changes its shape and orientation in solution and when interacting with a biological macromolecule.

Binding Kinetics and Thermodynamics Simulations

Research detailing the binding kinetics and thermodynamics of this compound through computational simulations is not present in the available literature. These types of simulations are crucial for calculating binding affinities and understanding the rates at which the molecule associates and dissociates from its target.

Advanced Quantum Chemical Calculations (DFT, Ab Initio)

Advanced quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure and properties of molecules with a high degree of accuracy.

No specific DFT or ab initio calculations for this compound have been reported in peer-reviewed journals. These calculations would provide valuable data on the molecule's geometry, electronic properties, and reactivity.

Electronic Structure Calculations for Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are pivotal in calculating the electronic properties that dictate how this compound will interact with other chemical entities. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Key electronic properties used to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. For the purine (B94841) scaffold, computational studies on related compounds have shown that the reactivity of different sites can be precisely determined. For instance, quantum chemical computations on purine bases reveal the kinetic and thermodynamic favorability of reactions at specific nitrogen and carbon atoms. rsc.org

Electrostatic potential (ESP) maps are another valuable output of electronic structure calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). In this compound, the nitrogen atoms of the purine ring and the oxygen and nitrogen atoms of the acetohydrazide group would be expected to be electron-rich, while the hydrogen atoms attached to nitrogen would be electron-poor. Advanced methods such as the topological analysis of the Electron Localization Function (ELF) can further delineate the nature of chemical bonds and lone pairs, offering a more nuanced understanding of the molecule's electronic architecture and reactive sites. mdpi.com

Table 1: Representative Electronic Properties of a Purine Derivative Calculated via DFT Note: These are illustrative values for a generic purine scaffold to demonstrate typical computational outputs.

| Property | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates potential for electron donation (nucleophilic character) |

| LUMO Energy | -1.2 eV | Indicates potential for electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule with asymmetric charge distribution |

Reaction Mechanism Elucidation via Computational Pathways

Beyond predicting where a reaction might occur, computational chemistry can elucidate the entire mechanism of a chemical transformation. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometry and energy of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier, which is the primary factor controlling the reaction rate.

For a molecule like this compound, computational methods could be used to model its synthesis, for example, the nucleophilic substitution reaction between 6-mercaptopurine (B1684380) and a 2-chloroacetohydrazide (B3051095) derivative. Calculations could confirm whether the reaction proceeds via a direct SN2 mechanism or involves intermediates. Furthermore, these studies can predict potential side reactions by comparing the activation barriers of competing pathways.

Computational investigations into the reactions of purine bases, such as their chlorination and oxidation, have successfully detailed the formation mechanisms of various products. rsc.org These studies show how initial attack at one site can be followed by rearrangements or further reactions, all of which can be modeled. By combining kinetic and thermodynamic calculations, a complete picture of product distribution under different conditions can be achieved, providing invaluable guidance for synthetic chemists in optimizing reaction conditions and maximizing the yield of the desired product. rsc.org

Virtual Screening and De Novo Design Methodologies

Computational techniques have revolutionized the early stages of drug discovery, enabling the rapid screening of vast chemical libraries and the design of entirely new molecules with desired biological activity. These methodologies, broadly categorized as virtual screening and de novo design, are particularly applicable to scaffolds like the purine ring, which is a well-established "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.

Identification of Novel Hit Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a biological target, typically a protein or enzyme. nih.gov This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, molecular docking can be used. In this process, candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. For derivatives of this compound, this method could be used to screen for potential inhibitors of enzymes like kinases, for which purine analogs are well-known inhibitors. mdpi.com The scoring function provides a rank for each compound, allowing researchers to prioritize the most promising candidates for further investigation.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown but a set of molecules with known activity is available, LBVS can be employed. This approach uses the known active molecules as a template to search for other compounds in a database with similar shapes, sizes, or electrostatic properties. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are a powerful form of LBVS. nih.gov

A recent study successfully used a virtual screening strategy to design and identify novel 2,9-disubstituted-6-morpholino purine derivatives as selective inhibitors of PI3K isoforms, demonstrating the power of this approach for the purine scaffold. mdpi.com

Table 2: Illustrative Virtual Screening Docking Results for a Purine Analog Library Note: This table contains hypothetical data to illustrate the output of a virtual screening campaign against a protein kinase target.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

|---|---|---|---|

| P-001 | -9.8 | 50 nM | VAL-25, LYS-47, ASP-145 |

| P-002 | -7.5 | 1.2 µM | VAL-25, LEU-120 |

| P-003 | -10.5 | 15 nM | VAL-25, LYS-47, GLU-90, ASP-145 |

| P-004 | -6.2 | 10.5 µM | LEU-120 |

Optimization of Lead Structures through Computational Methods

Once a "hit" compound is identified through screening, it typically requires further modification to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This process, known as lead optimization, is heavily guided by computational methods. nih.gov

By analyzing the computationally predicted binding mode of a hit compound, medicinal chemists can make rational, targeted modifications. For example, if docking shows an empty hydrophobic pocket near the bound ligand, a chemist might add a hydrophobic group to the molecule to fill that pocket and increase binding affinity. Computational tools can predict the effect of such modifications before the new compound is synthesized.

For a lead compound based on the this compound scaffold, chemists could computationally explore a wide range of substituents on the purine ring or modifications to the acetohydrazide linker. This was effectively done in a study on purine-based PI3K inhibitors, where a virtual library of 105 new compounds with different R-groups was designed and evaluated in silico to find patterns responsible for activity and selectivity. mdpi.com Furthermore, computational models can now predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allowing for the early deselection of compounds that are likely to fail later in the drug development process due to poor pharmacokinetic profiles.

Mechanistic Insights into Biological Activities of 2 7h Purin 6 Ylsulfanyl Acetohydrazide Derivatives

Enzyme Inhibition Mechanisms

Derivatives of the 6-mercaptopurine (B1684380) scaffold, to which 2-(7H-purin-6-ylsulfanyl)acetohydrazide belongs, have been investigated for their ability to inhibit various enzymes. The primary focus of existing research has been on their interaction with xanthine (B1682287) oxidase, a key enzyme in purine (B94841) catabolism. The hydrazide moiety in the title compound offers a versatile chemical handle for creating a library of derivatives, but detailed mechanistic studies across a wide range of enzymes are still emerging.

Characterization of Inhibition Type (e.g., Competitive, Non-Competitive, Uncompetitive)

Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. For purine analogs, different types of inhibition have been observed, which are dependent on the specific substitutions on the purine ring and the nature of the target enzyme.

Research on purine derivatives targeting xanthine oxidase (XO) demonstrates varied inhibition patterns. For instance, studies on 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP), a related 6-mercaptopurine analog, revealed a mixed type of inhibition with respect to the substrate xanthine. In contrast, 2-amino-6-purinethiol (APT) was found to exhibit a conventional competitive inhibition mechanism when 6-mercaptopurine was the substrate. Competitive inhibitors typically resemble the substrate and bind to the enzyme's active site, thereby preventing the substrate from binding. Mixed-type inhibition suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

| Compound | Target Enzyme | Substrate | Inhibition Type | Ki (µM) | IC50 (µM) |

|---|---|---|---|---|---|

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine Oxidase | Xanthine | Mixed | 5.78 ± 0.48 | 17.71 ± 0.29 |

| 2-amino-6-purinethiol (APT) | Xanthine Oxidase | 6-Mercaptopurine | Competitive | 1.30 ± 0.09 | 2.57 ± 0.08 |

Irreversible vs. Reversible Covalent Inhibition Analysis

Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions), and their effect can be reversed, for example, by decreasing the inhibitor concentration. Irreversible inhibitors, often called covalent inhibitors, form a stable covalent bond with the enzyme, leading to permanent inactivation.

For the specific compound this compound and its derivatives, there is currently a lack of published studies that explicitly analyze whether their inhibitory actions are reversible or involve irreversible covalent bonding with their target enzymes. The competitive and mixed-type inhibition mechanisms observed for related purine analogs are typically characteristic of reversible binding. However, without direct experimental evidence, such as dialysis experiments or mass spectrometry analysis of the enzyme-inhibitor complex, the nature of the interaction remains to be definitively characterized.

Specificity and Selectivity towards Target Enzymes (e.g., PARP, Xanthine Oxidase, Protein Kinases, Serine Protease, α-glucosidase)

The purine scaffold is a "privileged structure" in medicinal chemistry, as it is a key component of biomolecules like ATP and can be adapted to bind to the active sites of numerous enzymes.

Xanthine Oxidase: As previously discussed, derivatives of 6-mercaptopurine have demonstrated significant inhibitory activity against xanthine oxidase. This suggests that compounds based on the this compound structure are promising candidates for targeting this enzyme.

Protein Kinases: The purine core mimics the adenine (B156593) base of ATP, the universal phosphate (B84403) donor for all protein kinases. Consequently, numerous purine derivatives have been developed as protein kinase inhibitors for therapeutic use, particularly in oncology. nih.gov Studies on 2,6,9-trisubstituted purine derivatives have shown they can act as inhibitors of oncogenic kinases like Bcr-Abl. researchgate.net While this indicates a potential for kinase inhibition, specific assays on this compound derivatives are required to confirm this activity.

PARP, Serine Protease, α-glucosidase: There is no specific information in the reviewed scientific literature regarding the inhibitory activity of this compound or its direct derivatives against Poly (ADP-ribose) polymerase (PARP), serine proteases, or α-glucosidase.

Molecular Basis of Enzyme Inactivation

Molecular docking studies provide valuable insights into the potential binding modes of inhibitors within an enzyme's active site. While specific docking studies for this compound were not found, analyses of other inhibitors targeting xanthine oxidase can provide a hypothetical model for how purine-like structures interact with this enzyme.

The active site of xanthine oxidase contains a molybdenum cofactor (Moco) and is surrounded by key amino acid residues that stabilize the substrate or inhibitor. Molecular modeling of inhibitors within the XO active site has highlighted the importance of interactions with residues such as Phe649, Phe914, Arg880, and Val1011. scielo.brnih.gov It is hypothesized that a purine-based inhibitor like this compound would orient its purine ring within this pocket, forming hydrogen bonds and hydrophobic interactions. For example, the purine nitrogen atoms could act as hydrogen bond acceptors, while the ring system itself engages in π-π stacking with phenylalanine residues. The acetohydrazide side chain could extend into a solvent-accessible region, offering a vector for modification to improve potency and selectivity.

Receptor Agonism and Antagonism Mechanisms

Purinergic signaling involves the activation of purinergic receptors by extracellular nucleotides (like ATP) and nucleosides (like adenosine). These receptors are broadly classified into P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors and are involved in a vast array of physiological processes.

Modulation of Purinergic Receptors (P1, P2 Subtypes)

Currently, there are no specific studies in the available scientific literature that report on the agonist or antagonist activity of this compound or its derivatives at any of the P1 (A1, A2A, A2B, A3) or P2 (P2X, P2Y) receptor subtypes. While the core structure is a purine, extensive structure-activity relationship studies are needed to determine if this class of compounds can effectively bind to and modulate these receptors.

Binding to Adenosine (B11128) Receptors

While the purine core is a well-established pharmacophore for interacting with adenosine receptors, specific binding data for this compound and its direct derivatives are not extensively documented in publicly available research. However, the broader family of purine derivatives has been a fertile ground for the development of adenosine receptor ligands. nih.govnih.govmdpi.com Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in a multitude of physiological processes. mdpi.com

Research into other 6-substituted purine derivatives has demonstrated their potential to act as antagonists at various adenosine receptor subtypes. For instance, a series of 2-aryl-9-H or methyl-6-morpholinopurine derivatives have been synthesized and shown to exhibit potent antagonism at human A1, A2A, A2B, and A3 adenosine receptors. mdpi.com The affinity and selectivity of these compounds are influenced by the nature of the substituents on the purine ring. This suggests that derivatives of this compound could potentially be tailored to interact with specific adenosine receptor subtypes, thereby modulating their downstream signaling pathways.

It has been noted that N6-substituted adenosine analogues often exhibit considerable affinity for the A3 adenosine receptor. nih.gov The development of selective agonists and antagonists for each adenosine receptor subtype has been a significant focus of medicinal chemistry, with some candidates entering clinical trials for various indications. nih.gov

| Derivative Class | Receptor Target(s) | Observed Activity |

| 2-aryl-9-H/methyl-6-morpholinopurine | A1, A2A, A2B, A3 | Antagonism |

| N6-substituted adenosine analogues | A3 | High Affinity |

| 2-amino-3,5-dicyanopyridine derivatives | Adenosine Receptors | Agonism |

This table presents data on related purine derivatives to illustrate the potential for adenosine receptor binding within this compound class.

Cellular and Molecular Pathway Modulation

A significant mechanism through which purine analogues exert their biological effects is by interfering with the biosynthesis of nucleic acids. The structural similarity of these compounds to endogenous purines allows them to be recognized by and interact with the enzymes involved in DNA and RNA synthesis.

Studies on N-[omega-(purin-6-yl)aminoalkanoyl] derivatives have shown that these compounds can act as inhibitors of DNA biosynthesis. nih.govnih.gov This inhibition leads to an accumulation of cells in the G1 phase of the cell cycle at lower concentrations. At higher concentrations, a pronounced death of cells in the G1 phase is observed, leading to a relative increase in the proportion of cells in the G2/M phase and a reduction in the S phase. nih.gov This delay in the G2/M phase is thought to be a consequence of an extended DNA repair process. nih.gov The well-known thiopurines, 6-mercaptopurine and 6-thioguanine, are known to be incorporated into DNA, which is a primary mechanism of their cytotoxicity. clinpgx.orgnih.gov This incorporation can disrupt the structure and function of DNA, ultimately leading to cell death.

The inhibition of DNA synthesis by thymidine (B127349) has been shown to protect cells from the toxicity of 6-mercaptopurine and 6-thioguanine, further supporting the hypothesis that their cytotoxic effects are linked to their incorporation into DNA. clinpgx.org

Derivatives of this compound, as purine analogues, have the potential to modulate the activity of enzymes involved in purine metabolism. The parent compound, 6-mercaptopurine (a 6-thiol derivative of purine), is a classic example of a purine antagonist that disrupts this pathway. nih.gov Thiopurines are phosphorylated within cells to their corresponding monoribonucleotides, which then act as antagonists to endogenous purines, thereby inhibiting both DNA and RNA synthesis.

One of the key enzymes in the purine salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is responsible for the metabolic activation of 6-mercaptopurine. nih.gov The resulting metabolite, thioinosine monophosphate (TIMP), is believed to exert its primary effect by inhibiting the initial step of de novo purine biosynthesis through a pseudofeedback mechanism. nih.gov TIMP also interferes with the subsequent conversion of inosinic acid to adenylic and guanylic acids. nih.gov While specific studies on this compound derivatives are limited, it is plausible that they could be metabolized in a similar manner to other thiopurines, leading to the inhibition of critical enzymes in the purine biosynthesis pathway.

The antitumor activity of many purine derivatives has been linked to their ability to modulate signaling pathways that control cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. nih.gov This pathway is frequently hyperactivated in various cancers and plays a central role in regulating cellular processes like growth, survival, and metabolism. nih.gov

While direct evidence for the modulation of Bcl-2 family proteins (such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax) by this compound derivatives is not yet available, the induction of apoptosis is a common outcome of treatment with various purine analogues. nih.gov The regulation of the balance between pro- and anti-apoptotic proteins is a critical determinant of cell fate.

Furthermore, purine conjugates have been reported to act as kinase inhibitors. nih.govmdpi.com Kinases are key regulators of a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The ability of purine derivatives to inhibit specific kinases can disrupt signaling cascades that are essential for tumor cell survival and proliferation.

| Compound Class | Target Pathway/Protein | Potential Effect |

| Purine- and sulfonamide-based derivatives | PI3K/Akt/mTOR pathway | Inhibition |

| Purine conjugates | Kinases | Inhibition |

This table highlights the potential protein expression modulation based on studies of related purine derivatives.

A primary mechanism by which many anticancer agents, including purine derivatives, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. nih.gov Studies on 6-morpholino- and 6-amino-9-sulfonylpurine derivatives have demonstrated their ability to induce apoptosis in human leukemia cells. nih.gov This was evidenced by an increase in cells in the early and late stages of apoptosis, as determined by Annexin V-FITC fluorescence assays. nih.gov

The induction of apoptosis by these purine derivatives is often associated with a disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov The antitumor action of ligustrazine, for example, has been shown to induce apoptosis in colorectal cancer cells through a p53-dependent mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. amegroups.org

While specific data on the inhibition of cell migration by this compound derivatives is not available, this is an area of active investigation for many classes of potential anticancer compounds.

Mechanisms in Specific Biological Contexts

The mechanistic insights discussed above provide a framework for understanding how this compound derivatives might function in specific biological contexts, particularly in the realm of cancer therapy. The ability of related purine analogues to interfere with nucleic acid synthesis, modulate purine metabolism, and induce apoptosis points towards a multi-pronged attack on cancer cells.

In the context of oncology, the inhibition of DNA synthesis would preferentially affect rapidly dividing cancer cells, leading to cell cycle arrest and cell death. nih.gov Furthermore, the modulation of key signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis via the mitochondrial pathway are well-established strategies for cancer treatment. nih.gov The potential for these compounds to act as kinase inhibitors also opens up avenues for targeted therapy against specific cancer-driving mutations. nih.govmdpi.com

The development of purine derivatives as immunosuppressive agents is another important biological context. nih.gov By interfering with the proliferation of lymphocytes, which are highly dependent on de novo purine synthesis, these compounds can dampen the immune response. This mechanism is central to the use of azathioprine, a prodrug of 6-mercaptopurine, in organ transplantation and autoimmune diseases.

Antithyroid Activity: Mechanism of Iodine Complexation

The primary mechanism by which derivatives of 2-(9H-purin-6-ylsulfanyl)acetohydrazide exert their antithyroid effects is through the formation of charge-transfer complexes with iodine. This interaction is crucial as it interferes with the normal physiological processes of the thyroid gland, which are dependent on iodine for the synthesis of thyroid hormones.

In vitro studies have demonstrated that these purine derivatives can effectively complex with iodine. Spectrophotometric analysis is a key method used to ascertain this interaction. When solutions of these compounds are mixed with iodine, a shift in the absorption maxima is observed, indicating the formation of a new chemical species, the charge-transfer complex. Research has shown that various derivatives of 2-(9H-purin-6-ylsulfanyl)acetohydrazide form a 1:1 charge transfer complex with iodine. The stability of these complexes is a critical factor in their antithyroid potential, and it has been observed that the nature and position of substituents on the aromatic rings of the derivatives can influence the stability of the iodine complex.

The formation of this stable complex effectively reduces the availability of free iodine. In the thyroid gland, iodine is a fundamental component in the synthesis of thyroxine (T4) and triiodothyronine (T3). By sequestering iodine, these compounds inhibit the iodination of tyrosine residues on thyroglobulin, a critical step in thyroid hormone biosynthesis. This disruption of the normal hormonal synthesis pathway leads to a decrease in the production of thyroid hormones, thereby exerting an antithyroid effect. The significant antithyroid potential of these compounds, as indicated by their strong complexation with iodine, suggests their potential as therapeutic agents for conditions such as hyperthyroidism.

| Derivative of 2-(9H-purin-6-ylsulfanyl)acetohydrazide | Complex Formation with Iodine | Type of Complex | Significance |

| Substituted phenylmethylidene derivatives | Yes | 1:1 Charge Transfer (CT) Complex | Indicates good antithyroid potential by sequestering iodine required for thyroid hormone synthesis. |

Plant Growth Regulation: Underlying Biochemical Pathways

The potential for this compound and its derivatives to act as plant growth regulators lies in their structural similarity to endogenous purines. This allows them to potentially interact with and modulate the key biochemical pathways of purine metabolism: the de novo synthesis pathway and the salvage pathway.

The de novo synthesis pathway builds purine nucleotides from simple precursors. This pathway is energetically expensive but essential for providing the necessary purines for growth, particularly in rapidly dividing tissues. As a purine analogue, this compound could potentially act as an antimetabolite, interfering with one or more of the enzymatic steps in this pathway. By competing with the natural substrates, it could inhibit the synthesis of essential purine nucleotides, thereby modulating plant growth.

The salvage pathway is a more energy-efficient process that recycles purine bases and nucleosides from the breakdown of nucleic acids and nucleotides. This pathway is crucial for maintaining the purine nucleotide pool in various plant tissues. Purine analogues can also interfere with the salvage pathway enzymes, such as phosphoribosyltransferases, which are responsible for converting purine bases back into nucleotides. Disruption of this recycling process can lead to an imbalance in the nucleotide pools, affecting cellular metabolism and developmental processes.

Furthermore, the structural resemblance to cytokinins, which are N6-substituted purine derivatives, suggests that these compounds could potentially interact with cytokinin receptors or metabolic enzymes. For instance, cis-zeatin, a type of cytokinin, is involved in regulating plant growth and mediating responses to environmental stresses. By mimicking or antagonizing the action of endogenous cytokinins, derivatives of this compound could influence processes such as cell division in meristems, leaf senescence, and root development.

| Biochemical Pathway | Role in Plant Growth | Potential Interaction with this compound Derivatives |

| De novo Purine Synthesis | Provides essential purine nucleotides for growth and development. | Competitive inhibition of enzymes, leading to reduced nucleotide synthesis and altered growth. |

| Purine Salvage Pathway | Recycles purine bases and nucleosides to maintain nucleotide pools. | Interference with salvage enzymes, causing an imbalance in nucleotide levels and affecting cellular metabolism. |

| Cytokinin Signaling Pathway | Regulates cell division, differentiation, and responses to environmental stress. | Interaction with cytokinin receptors or metabolic enzymes, mimicking or antagonizing hormonal effects. |

Antimicrobial Activity: Disruption of Essential Bacterial/Fungal Processes

The antimicrobial properties of purine analogues, including derivatives of this compound, stem from their ability to disrupt fundamental metabolic pathways that are essential for the survival and proliferation of bacteria and fungi. These pathways are primarily centered around the synthesis and utilization of purines, which are vital for the production of nucleic acids, energy currency, and various cofactors.

One of the primary mechanisms of action is the inhibition of de novo purine biosynthesis . Both bacteria and fungi rely on this pathway to create the necessary purine nucleotides for DNA and RNA synthesis. As structural mimics of natural purine intermediates, these synthetic analogues can act as competitive inhibitors of the enzymes involved in this multi-step process. By blocking one or more of these enzymatic reactions, the compounds can lead to a depletion of the essential purine nucleotide pool, thereby halting nucleic acid replication and protein synthesis, which ultimately results in the cessation of microbial growth.

Another key target for purine analogues is the purine salvage pathway . Many microbes utilize this pathway to recycle purine bases from their environment or from the breakdown of their own nucleic acids. This is an energy-saving mechanism that is particularly important in nutrient-limited conditions. By interfering with the enzymes of the salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), this compound derivatives can prevent the recycling of purines, further contributing to the depletion of the nucleotide pool and inhibiting microbial proliferation.

Furthermore, some purine analogues have been shown to target riboswitches . Riboswitches are structured RNA domains, typically found in the non-coding regions of bacterial mRNAs, that can directly bind to specific ligands and regulate gene expression. Guanine-binding riboswitches, for example, control the expression of genes involved in purine biosynthesis and transport. By binding to these riboswitches, purine analogues can mimic the natural ligand and trigger a conformational change that leads to the repression of genes essential for bacterial growth, offering a highly specific mechanism of antimicrobial action.

The disruption of these essential processes can have a bacteriostatic or bactericidal effect on bacteria and a fungistatic or fungicidal effect on fungi, making these purine derivatives promising candidates for the development of new antimicrobial agents.

| Target Process | Mechanism of Disruption by Purine Analogues | Consequence for Microbe |

| De novo Purine Biosynthesis | Competitive inhibition of pathway enzymes. | Depletion of essential purine nucleotides, halting DNA and RNA synthesis. |

| Purine Salvage Pathway | Interference with enzymes like HGPRT. | Inability to recycle purine bases, leading to nucleotide starvation. |

| Riboswitch Function | Binding to purine-sensing riboswitches (e.g., guanine (B1146940) riboswitch). | Repression of genes essential for purine metabolism and transport, inhibiting growth. |

Emerging Research Directions and Future Perspectives

Exploration of Undiscovered Biological Targets for 2-(7H-purin-6-ylsulfanyl)acetohydrazide Derivatives

The purine (B94841) scaffold is a cornerstone in the structure of nucleic acids and vital coenzymes, making it a privileged structure for interacting with a wide array of biological targets. While derivatives of purines have been extensively studied, the specific therapeutic potential of this compound derivatives is an area ripe for investigation. Future research will likely focus on screening these compounds against diverse panels of enzymes and receptors to uncover novel biological activities.

Key areas for exploration include:

Kinase Inhibition: The purine structure is a well-established ATP-mimetic. Derivatives of the title compound could be evaluated for their inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases.

Epigenetic Targets: There is growing interest in targeting enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases. The unique structural features of this compound could be exploited to design selective inhibitors of these enzymes.

Antiviral and Antiparasitic Agents: Purine analogs have a long history as antiviral and antiparasitic drugs, often acting by disrupting nucleic acid synthesis in pathogens. New derivatives could be screened to identify compounds with potent activity against a range of viruses and parasites.

Systematic screening of a library of this compound derivatives against various cell lines and enzymatic assays will be crucial in identifying new and unexpected therapeutic applications.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel derivatives of this compound can be significantly accelerated by integrating computational and experimental techniques. This synergistic approach allows for the efficient identification and optimization of lead compounds.

Advanced methodologies that are being increasingly employed include:

Molecular Docking and Virtual Screening: These computational tools can predict the binding affinity and orientation of potential derivatives within the active site of a biological target. This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of activity for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can guide the design of new derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, helping to understand the stability of the interaction and the role of specific residues in binding.

The following table illustrates how these methodologies can be applied in a rational drug design workflow:

| Methodology | Application in Rational Design | Potential Outcome |

| Molecular Docking | Predicting binding modes of derivatives in a target's active site. | Identification of key interactions for affinity. |

| Virtual Screening | Screening large compound libraries against a specific target. | Prioritization of candidates for synthesis. |

| QSAR | Correlating structural features with biological activity. | Design of new analogs with enhanced potency. |

| MD Simulations | Analyzing the stability of the ligand-protein complex. | Understanding the dynamics of binding. |

By combining these computational approaches with experimental validation, researchers can streamline the drug discovery process, reducing the time and cost associated with identifying promising new drug candidates.

Development of Multi-Targeted Ligand Design Strategies

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov The development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key targets is a promising therapeutic strategy. nih.gov The this compound scaffold is well-suited for the design of MTDLs due to its modular nature, which allows for the incorporation of different pharmacophoric features.

Strategies for developing MTDLs from this scaffold include:

Pharmacophore Hybridization: This approach involves combining the structural features of two or more known ligands for different targets into a single molecule. For instance, the purine core could be retained for its interaction with a kinase, while the acetohydrazide moiety is modified to incorporate a group that inhibits another target.

Fragment-Based Linking: In this strategy, small molecular fragments that are known to bind to different targets are linked together using the this compound as a central scaffold.

The design of MTDLs is particularly relevant for diseases like Alzheimer's, where targeting multiple factors such as cholinesterase and amyloid-β aggregation is considered beneficial. nih.govnih.gov

Potential for Derivatization in Chemical Biology Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Derivatives of this compound have the potential to be developed into valuable chemical probes for target identification and validation. nih.gov

To function as a chemical probe, a molecule should possess several key properties, including high potency, selectivity, and a known mechanism of action. The this compound scaffold can be systematically modified to optimize these properties.

Potential applications as chemical biology tools include:

Affinity-Based Probes: By attaching a reactive group or a tag (e.g., biotin (B1667282) or a fluorescent dye) to the acetohydrazide terminus, derivatives can be used to isolate and identify their protein targets from complex biological samples.

Photoaffinity Probes: Incorporation of a photoreactive group would allow for the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating target identification.

The development of well-characterized chemical probes from this scaffold would not only advance our understanding of fundamental biological processes but also aid in the discovery of new drug targets. nih.gov

Innovations in Synthesis and Scale-Up for Research Applications

The availability of this compound and its derivatives in sufficient quantities is essential for extensive biological evaluation. Research into innovative and scalable synthetic routes is therefore crucial.

Future directions in the synthesis of these compounds may include:

Flow Chemistry: The use of continuous flow reactors can offer several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and easier scale-up.

Solid-Phase Synthesis: For the creation of large libraries of derivatives for high-throughput screening, the development of a solid-phase synthetic route would be highly beneficial. This would allow for the rapid and automated synthesis of a diverse range of compounds.